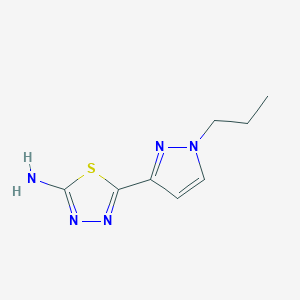

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C8H11N5S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

5-(1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H11N5S/c1-2-4-13-5-3-6(12-13)7-10-11-8(9)14-7/h3,5H,2,4H2,1H3,(H2,9,11) |

InChI Key |

DRIOUXBDMYLKMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=N1)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under appropriate conditions.

Substitution: Various nucleophiles or electrophiles under suitable conditions, often in the presence of a catalyst or under reflux.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, show significant antimicrobial properties. A study demonstrated that various thiadiazole derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Specifically, compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with promising results highlighting their potential for therapeutic use .

Anticancer Properties

The thiadiazole moiety is recognized for its anticancer potential. Compounds containing this structure have been shown to inhibit the growth of various cancer cell lines by interfering with DNA replication processes. For instance, studies have reported that this compound can inhibit tumor growth in vivo models when tested against Ehrlich Ascites Carcinoma cells . The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Synthesis and Evaluation

A series of experiments have focused on synthesizing new derivatives based on the core structure of this compound. For example, a study synthesized several derivatives and evaluated their biological activities through in vitro assays. The results indicated moderate to high antibacterial and antifungal activities across different compounds .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These studies help elucidate binding affinities and interaction mechanisms that are critical for understanding the therapeutic efficacy of the compound .

Comparative Analysis of Thiadiazole Derivatives

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine | Structure | Anticancer |

| 5-(4-chloro-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amines | Structure | Antibacterial |

This table illustrates the variations in substituents on the thiadiazole ring that can significantly affect biological activity.

Mechanism of Action

The mechanism of action of 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Substituent-Based Comparison

*Estimated based on substituent contributions.

Key Observations:

- Bioactivity : Pyrazole-containing analogs (e.g., N-(1-benzyl-1H-pyrazol-3-yl)-5-{...}-amine ) show tailored interactions with biological targets due to hydrogen-bonding capabilities of the pyrazole nitrogen.

- Synthetic Routes : Most analogs are synthesized via cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions (e.g., POCl₃ ).

Physicochemical and Structural Insights

- Crystallography : 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine forms a 2D supramolecular structure via N–H⋯N hydrogen bonds, with dihedral angles between thiadiazole and pyridyl rings influencing packing . The target compound’s propylpyrazole may adopt a similar conformation, affecting solubility.

- Solubility : Chlorophenyl or sulfonyl substituents (e.g., 5-(4-chlorobenzylsulfonyl)-...-amine ) reduce solubility, while pyridyl or amine groups enhance hydrophilicity.

Biological Activity

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes information from various studies to highlight its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

The molecular formula of this compound is , with a molecular weight of 209.27 g/mol. The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C8H11N5S |

| Molecular Weight | 209.27 g/mol |

| CAS Number | 1946813-27-9 |

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. Studies have shown that compounds with this structure can inhibit the growth of various cancer cell lines:

- Ehrlich Ascites Carcinoma (EAC) : In vivo studies demonstrated that thiadiazole derivatives significantly inhibited tumor growth in EAC models after 14 days of treatment .

- Human Cancer Cell Lines : A series of synthesized compounds showed high inhibitory activities against breast cancer (MDA-MB-231) and other human cancer cell lines, with IC50 values lower than those of standard treatments like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interference : The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes in both bacterial and cancer cells.

- Enzyme Inhibition : Studies suggest that thiadiazole derivatives can inhibit key enzymes involved in cancer progression and bacterial metabolism .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that modifications on the thiadiazole ring significantly enhanced cytotoxicity .

- Antibacterial Studies : Another investigation focused on the antibacterial properties of thiadiazole derivatives against common pathogens. The results demonstrated a strong synergistic effect when combined with conventional antibiotics .

Q & A

Advanced Question

- Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and dihedral angles between thiadiazole and pyrazole rings. For example, dihedral angles of 18.2°–30.3° between rings indicate conformational flexibility, influencing packing and hydrogen bonding .

- Hydrogen Bonding Analysis : N–H···N interactions (2.8–3.0 Å) form 2D supramolecular networks, critical for stability and solubility .

- Spectroscopy : FT-IR confirms NH₂ and C=S stretching vibrations (~3400 cm⁻¹ and ~1250 cm⁻¹, respectively), while ¹H NMR identifies propyl group protons (δ 1.0–1.5 ppm) .

How should researchers resolve discrepancies in biological activity data across studies?

Advanced Question

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing vs. disk diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

- Structural Analogues : Compare substituent effects. For example, replacing the propyl group with methyl or phenyl alters lipophilicity and target binding .

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to validate interactions with enzymes (e.g., DHFR for antimicrobial activity) and explain potency differences .

What safety protocols are critical during synthesis?

Basic Question

- Handling Reactive Intermediates : Chloroacetyl chloride (Scheme 26 in ) and POCl₃ require inert atmosphere use (glovebox) and PPE (acid-resistant gloves, goggles).

- Waste Management : Segregate thiocyanate-containing waste and neutralize acidic byproducts before disposal via certified agencies .

- Exposure Mitigation : Use fume hoods for volatile reagents (e.g., DMF) and monitor air quality per GBZ/T 160.1–2004 standards .

How does substituent variation on the pyrazole ring affect electronic properties?

Advanced Question

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase thiadiazole’s electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups raise HOMO energy, improving charge transport in materials science applications .

- Computational Modeling : HOMO-LUMO gaps (calculated via Gaussian) correlate with biological activity; narrower gaps (~4.5 eV) suggest higher bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.